molecular formula C11H10N2O2 B13168168 2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid

2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid

Cat. No.: B13168168
M. Wt: 202.21 g/mol
InChI Key: OGSFCEONHCFKSQ-UHFFFAOYSA-N
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Description

2,7-Diazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid is a complex organic compound known for its unique tricyclic structure

Preparation Methods

The synthesis of 2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production .

Chemical Reactions Analysis

2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-3-4-8-9(6-7)13-5-1-2-10(13)12-8/h3-4,6H,1-2,5H2,(H,14,15)

InChI Key

OGSFCEONHCFKSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(N2C1)C=C(C=C3)C(=O)O

Origin of Product

United States

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